5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione
Description
5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione is a substituted imidazolidine-2,4-dione derivative characterized by a hydroxyphenylmethyl group at the 5-position of the heterocyclic core, along with a methyl substituent. The hydroxyphenyl group introduces hydrogen-bonding capacity and polar interactions, which may enhance solubility and influence biological activity.
Properties
CAS No. |
13500-25-9 |
|---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O3/c1-11(9(15)12-10(16)13-11)6-7-2-4-8(14)5-3-7/h2-5,14H,6H2,1H3,(H2,12,13,15,16) |
InChI Key |
XZCXEWTXDGNIOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with 4-hydroxybenzyl alcohol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures . The reaction mixture is then purified through crystallization or other purification techniques to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize production costs. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imidazolidine-2,4-dione core can be reduced to form imidazolidine derivatives.
Substitution: The hydroxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular processes, including signal transduction and metabolic pathways . The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Key Observations :
- Hydroxy vs.
- Halogenated Derivatives : Fluorine and chlorine substituents (e.g., ) increase lipophilicity and metabolic stability, often improving pharmacokinetic profiles. For example, the 4-fluorophenyl and chlorophenylsulfonyl groups in enhance aldose reductase inhibitory activity.
- Biological Activity : Substituents directly correlate with bioactivity. The antimycobacterial activity of 5-(4-chlorophenyl)-3-(4-fluorobenzyl) derivative highlights the importance of halogenated aromatic groups in targeting bacterial enzymes.
Crystallographic and Physicochemical Properties
- Molecular Geometry : Compounds like 1-(4-chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione adopt a U-shaped conformation due to steric and electronic effects, with phenyl rings inclined at 6–9° and centroid-to-centroid distances of ~3.9 Å. Similar geometry is expected for the hydroxyphenylmethyl analog, though hydrogen bonding may alter packing.
- Hydrogen Bonding: The sulfonyl group in facilitates N–H⋯O hydrogen bonds, forming dimeric arrangements.
- Melting Points and Solubility : Halogenated derivatives (e.g., ) generally exhibit higher melting points due to stronger intermolecular forces. The hydroxyphenylmethyl variant may show moderate solubility in polar solvents compared to fluorinated analogs .
Biological Activity
5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione, also known as a derivative of hydantoin, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione is C10H10N2O3, with a molecular weight of 206.2 g/mol. The compound features a unique substitution pattern that enhances its reactivity and biological interactions. The hydroxyphenyl group contributes to its ability to form hydrogen bonds, while the imidazolidine ring facilitates hydrophobic interactions with biological targets.
The biological activity of this compound primarily arises from its interaction with various enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, which allows it to modulate enzymatic activities crucial for various biochemical pathways.
- Hydrogen Bonding : The hydroxyphenyl group can engage in hydrogen bonding with active site residues of enzymes, influencing their function .
- Hydrophobic Interactions : The imidazolidine ring can participate in hydrophobic interactions that further stabilize the binding to target proteins.
1. Antioxidant Properties
Research indicates that 5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione exhibits antioxidant activities. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through modulation of inflammatory pathways. Its derivatives have been investigated for potential therapeutic effects in conditions characterized by chronic inflammation .
3. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in specific cancer cell lines. This mechanism is likely mediated through its interactions with key regulatory proteins involved in cell cycle and survival pathways .
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antioxidant | Exhibits scavenging activity against free radicals | |
| Anti-inflammatory | Reduces cytokine production in vitro | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study: Enzyme Inhibition
A study investigating the enzyme inhibitory properties of 5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition correlates with reduced levels of prostaglandins, suggesting therapeutic potential in treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
